6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid
Overview
Description
6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid is a fluorinated quinoline derivativeThe incorporation of fluorine atoms into the quinoline structure enhances the compound’s biological activity and provides unique properties that make it valuable for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride and Meldrum’s acid to form an intermediate, which is then cyclized to produce the desired quinoline derivative . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds. These products can have different biological activities and properties, making them useful for various applications .
Scientific Research Applications
6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes, such as DNA replication and protein synthesis, which is why the compound is studied for its potential as an antibacterial and antineoplastic agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid include other fluorinated quinolines, such as:
- 6-fluoroquinoline-2-carboxylic acid
- 4-(trifluoromethyl)quinoline-2-carboxylic acid
- 6-chloro-4-(trifluoromethyl)quinoline-2-carboxylic acid
Uniqueness
What sets this compound apart from similar compounds is the presence of both fluorine and trifluoromethyl groups. These groups enhance the compound’s biological activity and provide unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make the compound particularly valuable for applications in medicine and industry .
Properties
IUPAC Name |
6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F4NO2/c12-5-1-2-8-6(3-5)7(11(13,14)15)4-9(16-8)10(17)18/h1-4H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPAXWWGJVHXFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448509 | |
Record name | 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
596845-42-0 | |
Record name | 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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